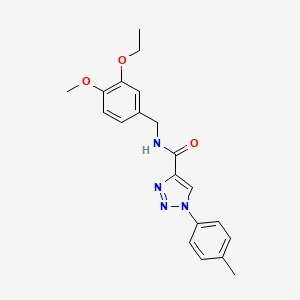
N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as EMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMBC belongs to the class of triazole compounds that have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
Anticancer Activity
Triazole derivatives, including F6609-5365, have been investigated for their potential as anticancer agents. Researchers have explored their cytotoxic effects on cancer cells, particularly due to their ability to inhibit specific enzymes or pathways involved in tumor growth. F6609-5365 may interfere with cell division, induce apoptosis, or disrupt angiogenesis, making it a promising candidate for further study in cancer therapy .
Neuroprotective Properties
Triazole-based compounds have shown promise in neuroprotection. F6609-5365 could potentially mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Its unique chemical structure may allow it to interact with specific receptors or enzymes involved in neurodegenerative diseases. Further research is needed to validate its neuroprotective effects .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. F6609-5365 might modulate inflammatory pathways, making it relevant for drug development. Investigating its impact on cytokines, immune cells, and signaling pathways could provide valuable insights into its anti-inflammatory potential .
Antifungal and Antibacterial Properties
Triazole derivatives have been explored as antifungal and antibacterial agents. F6609-5365 could inhibit fungal growth by disrupting cell membranes or interfering with essential enzymes. Additionally, its antibacterial activity might involve targeting bacterial DNA replication or protein synthesis. Rigorous testing against specific pathogens is necessary to validate these properties .
Chemical Catalysis
F6609-5365’s unique structure makes it an interesting candidate for catalytic applications. Researchers have utilized similar triazole-based compounds as catalysts in organic synthesis. Investigating its catalytic activity in specific reactions (e.g., Michael additions, cyclizations) could reveal its potential in green chemistry and sustainable processes .
Bioinformatics and Drug Design
Triazole derivatives often serve as building blocks in drug design. Computational studies can explore F6609-5365’s interactions with target proteins, predict binding affinities, and optimize its structure for specific biological activities. These insights contribute to rational drug design and lead optimization .
Propiedades
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-4-27-19-11-15(7-10-18(19)26-3)12-21-20(25)17-13-24(23-22-17)16-8-5-14(2)6-9-16/h5-11,13H,4,12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXKWOOAIJXPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


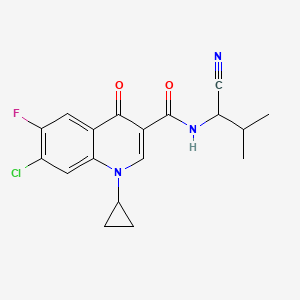

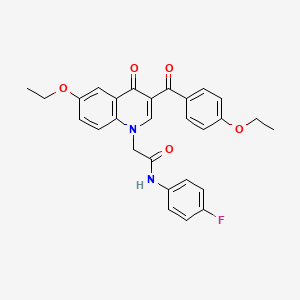
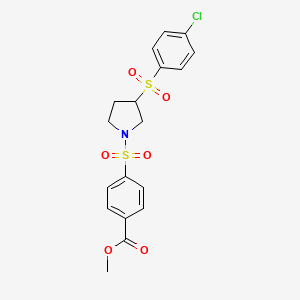
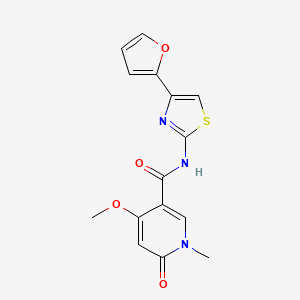
![Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B2758063.png)
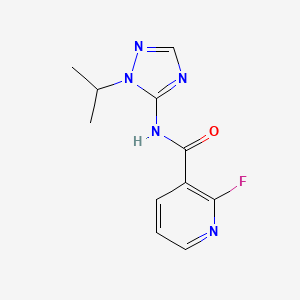
![2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B2758065.png)
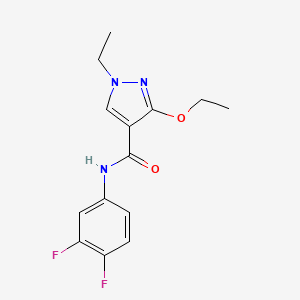
![3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758071.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2758076.png)
